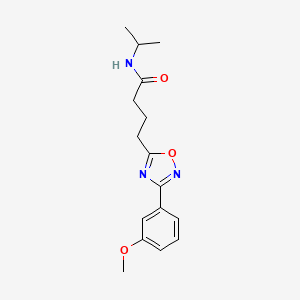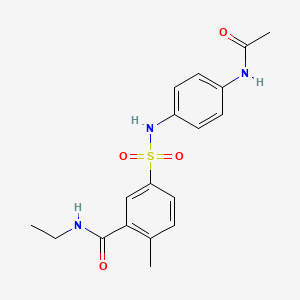
N,N-diethyl-1-(methylsulfonyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethyl-1-(methylsulfonyl)piperidine-4-carboxamide, also known as MS-222, is a chemical compound commonly used in scientific research as an anesthetic agent for aquatic animals. The compound was first synthesized in the 1960s and has since become a popular choice due to its effectiveness and low toxicity.
作用機序
N,N-diethyl-1-(methylsulfonyl)piperidine-4-carboxamide works by blocking the transmission of nerve impulses in the central nervous system, leading to loss of consciousness and muscle relaxation. It does this by binding to and inhibiting the activity of voltage-gated sodium channels in nerve cells, preventing the influx of sodium ions and the subsequent depolarization of the cell membrane.
Biochemical and Physiological Effects
N,N-diethyl-1-(methylsulfonyl)piperidine-4-carboxamide has been shown to have minimal effects on the cardiovascular and respiratory systems of aquatic animals, making it a safe and effective anesthetic agent. However, it can cause a decrease in oxygen consumption and metabolic rate, as well as changes in blood pH and electrolyte balance. These effects should be taken into consideration when using N,N-diethyl-1-(methylsulfonyl)piperidine-4-carboxamide in scientific research.
実験室実験の利点と制限
One of the main advantages of N,N-diethyl-1-(methylsulfonyl)piperidine-4-carboxamide is its low toxicity and minimal impact on animal physiology, making it a safe and effective anesthetic agent for aquatic animals. It is also relatively easy to administer and has a rapid onset of action. However, N,N-diethyl-1-(methylsulfonyl)piperidine-4-carboxamide can be expensive and may not be suitable for all species of aquatic animals. It also has a short duration of action and may require repeated doses for prolonged procedures.
将来の方向性
There are several areas of future research for N,N-diethyl-1-(methylsulfonyl)piperidine-4-carboxamide. One potential direction is the development of new formulations or delivery methods that could improve its efficacy and reduce its cost. Another area of interest is the investigation of the long-term effects of N,N-diethyl-1-(methylsulfonyl)piperidine-4-carboxamide on animal behavior, physiology, and ecology. Finally, there is a need for further research into alternative anesthetic agents for aquatic animals that may be more effective or have fewer side effects than N,N-diethyl-1-(methylsulfonyl)piperidine-4-carboxamide.
Conclusion
N,N-diethyl-1-(methylsulfonyl)piperidine-4-carboxamide, or N,N-diethyl-1-(methylsulfonyl)piperidine-4-carboxamide, is a widely used anesthetic agent for aquatic animals in scientific research. Its low toxicity and minimal impact on animal physiology make it a safe and effective choice for handling and manipulating these animals. However, there are limitations to its use, and further research is needed to improve its efficacy and explore alternative options.
合成法
N,N-diethyl-1-(methylsulfonyl)piperidine-4-carboxamide is synthesized through a multi-step process involving the reaction of piperidine-4-carboxylic acid with diethylamine and methylsulfonyl chloride. The resulting compound is then purified through recrystallization and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
科学的研究の応用
N,N-diethyl-1-(methylsulfonyl)piperidine-4-carboxamide is widely used in scientific research as an anesthetic agent for aquatic animals such as fish, amphibians, and crustaceans. It is particularly useful for studying the behavior, physiology, and ecology of these animals as it allows researchers to handle and manipulate them without causing undue stress or harm. N,N-diethyl-1-(methylsulfonyl)piperidine-4-carboxamide is also used in veterinary medicine to anesthetize fish and other aquatic animals for surgical procedures.
特性
IUPAC Name |
N,N-diethyl-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3S/c1-4-12(5-2)11(14)10-6-8-13(9-7-10)17(3,15)16/h10H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVWOCYHAYDEBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCN(CC1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-[1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-amido]benzoate](/img/structure/B7692676.png)





![3-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692724.png)


![N-[(2-methoxyphenyl)methyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692742.png)


![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7692766.png)
